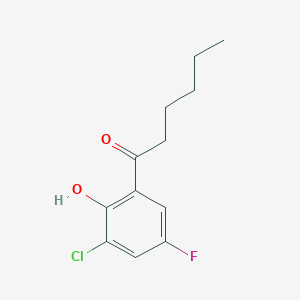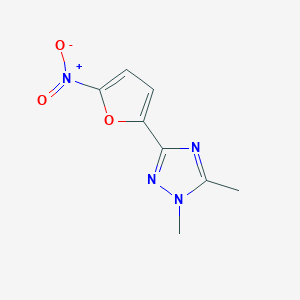![molecular formula C19H11NS B14747870 Benzo[e][1]benzothiopyrano[4,3-b]indole CAS No. 846-35-5](/img/structure/B14747870.png)
Benzo[e][1]benzothiopyrano[4,3-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoebenzothiopyrano[4,3-b]indole is a heterocyclic compound with the molecular formula C19H11NS and a molecular weight of 285.36 g/mol . It is characterized by a fused ring system that includes benzene, thiophene, and indole moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoebenzothiopyrano[4,3-b]indole typically involves the cyclization of thiochroman-4-one derivatives with appropriate arylhydrazones . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production methods for Benzoe the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoebenzothiopyrano[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction and desired product .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, reduction can yield alcohols or alkanes, and substitution can yield halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
Benzoebenzothiopyrano[4,3-b]indole has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Benzoebenzothiopyrano[4,3-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s aromatic structure allows it to engage in π-π interactions with aromatic amino acids in proteins, potentially modulating their activity . Additionally, the presence of sulfur in the thiophene ring can facilitate interactions with metal ions or other nucleophilic species .
Vergleich Mit ähnlichen Verbindungen
Benzoebenzothiopyrano[4,3-b]indole can be compared with other similar compounds, such as:
Benzopyrano[4,3-b]indole: Lacks the sulfur atom present in Benzobenzothiopyrano[4,3-b]indole, which can affect its reactivity and interactions.
Benzothiopyrano[4,3-b]indole: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
Indole derivatives: A broad class of compounds with diverse biological activities, but lacking the fused thiophene ring present in Benzobenzothiopyrano[4,3-b]indole.
The uniqueness of Benzoebenzothiopyrano[4,3-b]indole lies in its fused ring system, which combines the properties of benzene, thiophene, and indole, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
846-35-5 |
|---|---|
Molekularformel |
C19H11NS |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
20-thia-12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(21),2(11),3,5,7,9,12,14,16,18-decaene |
InChI |
InChI=1S/C19H11NS/c1-2-6-13-12(5-1)9-10-16-18(13)15-11-21-17-8-4-3-7-14(17)19(15)20-16/h1-11H |
InChI-Schlüssel |
ZSAJUPSOOPBWDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CSC5=CC=CC=C5C4=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14747793.png)
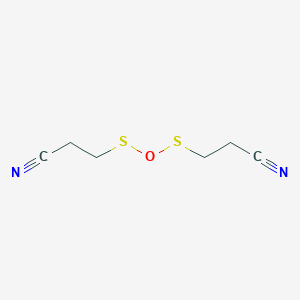
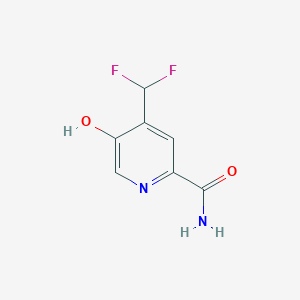
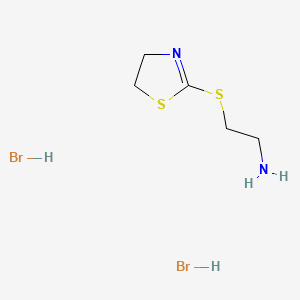
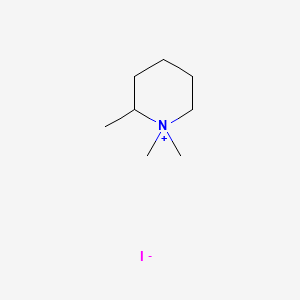
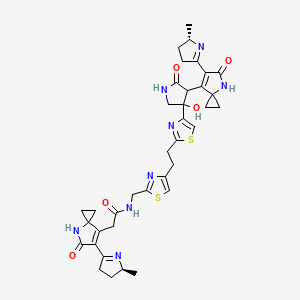
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14747824.png)
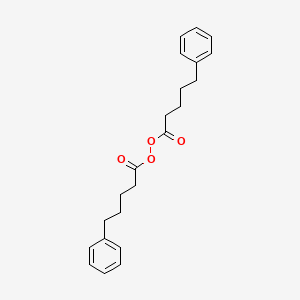

![[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxopentan-3-yl] 2-[[2-(2-hydroxy-6-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy-[(E)-octadec-2-enoyl]amino]hexanoate](/img/structure/B14747863.png)
![1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea](/img/structure/B14747868.png)
![[3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester](/img/structure/B14747876.png)
